molecular formula C6H7ClN2O B151660 (4-Amino-6-chloropyridin-3-yl)methanol CAS No. 846036-96-2

(4-Amino-6-chloropyridin-3-yl)methanol

Cat. No. B151660
M. Wt: 158.58 g/mol
InChI Key: AVYMOPIIGPZZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Amino-6-chloropyridin-3-yl)methanol” is a chemical compound with the linear formula C6H7ClN2O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “(4-Amino-6-chloropyridin-3-yl)methanol” can be represented by the InChI code: 1S/C6H7ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9) . The compound has a molecular weight of 158.59 g/mol .


Physical And Chemical Properties Analysis

“(4-Amino-6-chloropyridin-3-yl)methanol” has a boiling point of 399.8°C at 760 mmHg . It is a solid substance . The compound has a molecular weight of 158.59 g/mol .

Scientific Research Applications

Synthesis and Crystal Growth of 2-Amino-5-Nitropyridine 4-Chlorobenzoic Acid

Scientific Field

This research falls under the field of Materials Science and Nonlinear Optics .

Application Summary

The compound 2-amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA) is a potentially useful organic adduct compound. It has been synthesized and grown as optically transparent single crystals for the first time in the literature .

Methods of Application

The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis. Fourier transform infrared (FTIR) spectrum has been recorded by the KBr pellet technique to determine the various vibrational functional groups in the title material .

Results or Outcomes

The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

Efficient Synthesis of 4-Amino-2,6-Dichloropyridine

Scientific Field

This research is in the field of Organic Synthesis and Energetic Materials .

Application Summary

A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed .

Methods of Application

Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction .

Results or Outcomes

The synthetic reactions proceeded under mild conditions. The synthesized compounds are expected to have high densities, high heats of formation and good detonation properties .

Safety And Hazards

The safety information for “(4-Amino-6-chloropyridin-3-yl)methanol” includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

(4-amino-6-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYMOPIIGPZZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610534
Record name (4-Amino-6-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-6-chloropyridin-3-yl)methanol

CAS RN

846036-96-2
Record name (4-Amino-6-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Treat a 0° C. suspension of lithium aluminum hydride (5.7 g, 150 mmol) in THF (150 mL), under N2, drop-wise with a solution of ethyl 4-amino-6-chloronicotinate (15 g, 75 mmol) in THF (50 mL), allow to warm to RT and stir for 3 h. Quench the mixture with 10% NaOH (5.7 mL), then water (5.7 mL), filter to remove solids, add water to the filtrate and extract with EtOAc (3×). Wash the combined organics with brine, dry and concentrate to give the title compound (10 g, 84%). 1H NMR (300 MHz, DMSO-d6): δ 7.79 (s, 1H), 6.53 (s, 1H), 6.17 (s, 2H), 5.10 (t, J=5.4 Hz, 1H), 4.36 (d, J=5.4 Hz, 2H).
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Amino-6-chloropyridin-3-yl)methanol
Reactant of Route 2
(4-Amino-6-chloropyridin-3-yl)methanol
Reactant of Route 3
(4-Amino-6-chloropyridin-3-yl)methanol
Reactant of Route 4
(4-Amino-6-chloropyridin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Amino-6-chloropyridin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(4-Amino-6-chloropyridin-3-yl)methanol

Citations

For This Compound
1
Citations
B Fang, Y Lai, H Yan, Y Ma, Z Ni, Q Zhu, J Zhang… - European Journal of …, 2023 - Elsevier
Aberrant FGFR4 signaling has been implicated in the development of several cancers, making FGFR4 a promising target for cancer therapy. Several FGFR4-selective inhibitors have …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.